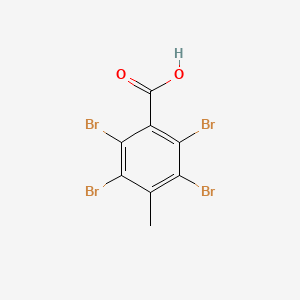
1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization of hydrazides with carboxylic acids or their derivatives: This method involves the reaction of hydrazides with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.
Cyclization of amidoximes with carboxylic acids or their derivatives: Amidoximes can react with carboxylic acids or their derivatives to form oxadiazole rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered biological activities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield hydroxylated derivatives.
Applications De Recherche Scientifique
1,2,4-Oxadiazol-5(4H)-one derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds are studied for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: They are explored for their use as pesticides and herbicides.
Materials Science: Oxadiazole derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives varies depending on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A parent compound with a similar ring structure but without the additional functional groups.
1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: A related compound with a different ring structure.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethyl groups may enhance its lipophilicity and potentially improve its interaction with biological targets.
Propriétés
Numéro CAS |
62626-34-0 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3,4-diethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c1-3-5-7-10-6(9)8(5)4-2/h3-4H2,1-2H3 |
Clé InChI |
FZZGHDWFTQCDCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=O)N1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
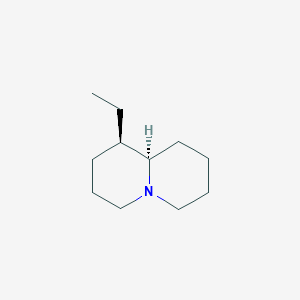
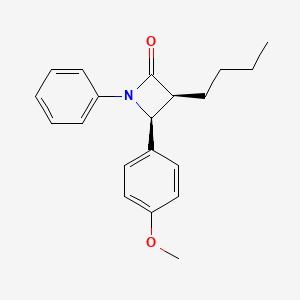
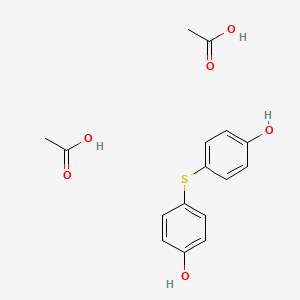


![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
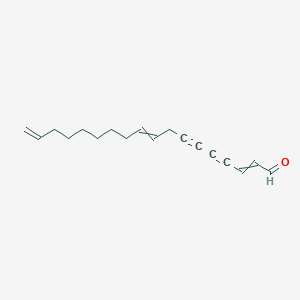
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
